molecular formula C20H22ClNO B10983414 1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B10983414
M. Wt: 327.8 g/mol
InChI Key: WTNIIJUKEKTRPR-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves the reaction of 4-benzylpiperidine with 2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone would depend on its specific interactions with molecular targets. It may interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperidin-1-yl)-2-phenylethanone: Lacks the chlorine atom in the phenyl ring.

    1-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone: Chlorine atom is in a different position on the phenyl ring.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone

InChI

InChI=1S/C20H22ClNO/c21-19-9-5-4-8-18(19)15-20(23)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2

InChI Key

WTNIIJUKEKTRPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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